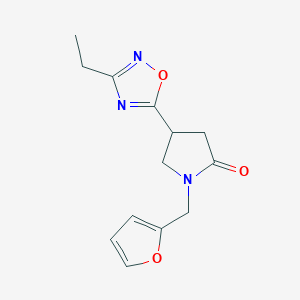
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrrolidin-2-one ring and an oxadiazole ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations have been studied.
Mécanisme D'action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. The compound may also act by interfering with the metabolic pathways of insects and plants.
Biochemical and Physiological Effects:
The compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antiviral activity against some viruses. In addition, the compound has been shown to have cytotoxic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily checked using various analytical techniques. In addition, the compound has been shown to have a wide range of biological activities, making it useful for studying various biological processes. However, the compound also has some limitations. Its solubility in water is limited, which can make it difficult to use in some experiments. In addition, the compound may have toxic effects on some cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one. One direction is to study the compound's mechanism of action in more detail. This can help to identify new targets for the compound and improve its efficacy. Another direction is to study the compound's potential as an insecticide and herbicide in more detail. This can help to identify new applications for the compound in agriculture. Finally, more research is needed to determine the compound's potential as an anticancer agent. This can help to identify new treatments for cancer.
Méthodes De Synthèse
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one has been reported using different methods. One of the methods involves the reaction of 3-ethyl-5-(furan-2-ylmethyl)-1,2,4-oxadiazole with 2-bromo-1-(furan-2-ylmethyl)pyrrolidine in the presence of a base. Another method involves the reaction of 3-ethyl-5-(furan-2-ylmethyl)-1,2,4-oxadiazole with 1-(furan-2-ylmethyl)pyrrolidin-2-one in the presence of a base. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields. One of the applications is in the field of medicinal chemistry. The compound has been shown to have antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential as an anticancer agent. In addition, the compound has been studied for its potential as an insecticide and herbicide.
Propriétés
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-11-14-13(19-15-11)9-6-12(17)16(7-9)8-10-4-3-5-18-10/h3-5,9H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAHRMWIZYEGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2920841.png)

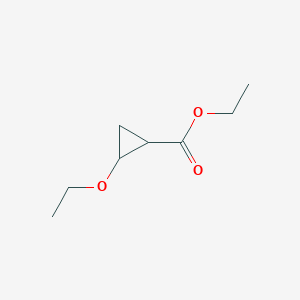
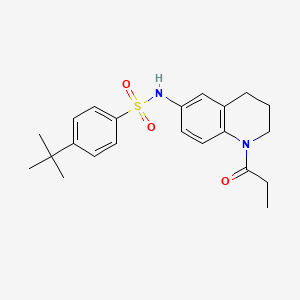

![5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2920851.png)
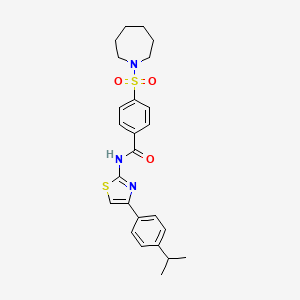



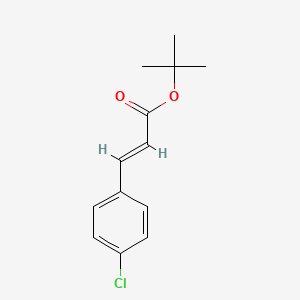
![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2920861.png)
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2920863.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-(tert-butyl)phenyl)thiophene-3-carboxylate](/img/structure/B2920864.png)